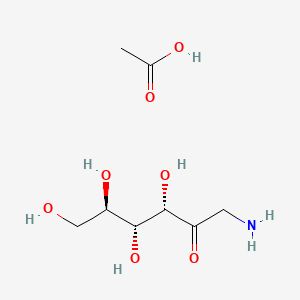D-Fructose, 1-amino-1-deoxy-, acetate (ester)
CAS No.: 54990-71-5
Cat. No.: VC18541890
Molecular Formula: C8H17NO7
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54990-71-5 |
|---|---|
| Molecular Formula | C8H17NO7 |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |
| Standard InChI | InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |
| Standard InChI Key | MJTNICQSTIRWQM-RWOHWRPJSA-N |
| Isomeric SMILES | CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |
| Canonical SMILES | CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
D-Fructose, 1-amino-1-deoxy-, acetate (ester) (C₈H₁₅NO₆) is characterized by a fructose backbone modified at the first carbon, where a hydroxyl group is replaced by an amino group (-NH₂), and an acetyl group (-OAc) esterifies another hydroxyl position. This dual modification distinguishes it from simpler fructosamines, which typically lack the acetyl moiety. The amino group facilitates nucleophilic reactions, enabling glycation processes, while the acetyl group enhances lipophilicity, influencing solubility and membrane permeability .
Tautomeric Equilibria
In aqueous solutions, the compound exists in a dynamic equilibrium between pyranose, furanose, and acyclic hydrate forms. Nuclear magnetic resonance (NMR) studies reveal that the β-pyranose tautomer predominates in water (67–75%), followed by β-furanose (13–21%) and α-furanose (12–18%) forms . Remarkably, the open-chain keto form is absent in water but appears as a hydrate (gem-diol) in dimethyl sulfoxide (DMSO), constituting ~10% of the equilibrium mixture . Solvent polarity and hydrogen-bonding interactions significantly influence these equilibria. For instance, in DMSO, furanose forms collectively account for two-thirds of the population, with β-furanose and α-furanose ratios shifting to 45–55% and 20–25%, respectively .
Table 1: Tautomeric Distribution of D-Fructose, 1-Amino-1-Deoxy-, Acetate (Ester) in Different Solvents
| Solvent | β-Pyranose (%) | β-Furanose (%) | α-Furanose (%) | Hydrate (%) |
|---|---|---|---|---|
| Water | 67–75 | 13–21 | 12–18 | 0 |
| DMSO | 28–34 | 24–33 | 25–34 | 10–11 |
Synthesis and Chemical Reactivity
Stability and Degradation
Spectroscopic Characterization
¹³C NMR Analysis
¹³C NMR spectroscopy is pivotal for elucidating tautomeric distributions. Key resonances include:
-
β-Pyranose: C-2 at 95.9–99.1 ppm
-
β-Furanose: C-2 at 99.6–102.0 ppm
-
α-Furanose: C-2 at 102.1–104.4 ppm
In DMSO, the hydrate form’s resonance at 98.6–103.0 ppm confirms its presence, absent in aqueous solutions . These shifts correlate with intramolecular hydrogen bonding between the amino group and adjacent hydroxyls, stabilizing specific tautomers.
Biological and Biomedical Relevance
Role in Glycation and Disease
As an Amadori compound, this derivative participates in the Maillard reaction, forming advanced glycation end products (AGEs) linked to diabetic complications and aging . Its acetylated form delays cross-linking with collagen, suggesting therapeutic potential in mitigating AGE-related pathologies.
Peptide Interactions
Incorporating this compound into opioid peptides like leucine-enkephalin alters receptor binding affinities. Studies show that glycation at the N-terminal tyrosine residue reduces analgesic efficacy but enhances metabolic stability in vivo .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Fructose Derivatives
| Compound | Key Features | Biological Role |
|---|---|---|
| D-Fructose | Unmodified sugar | Energy metabolism |
| 1-Amino-1-deoxy-D-glucose | Amino group at C1 | Glycation intermediate |
| Nα-(1-Deoxy-D-fructos-1-yl)-L-histidine | Histidine-linked fructosamine | Metal ion chelation |
The acetate ester’s unique acetylation site confers distinct solubility and reactivity profiles, making it a versatile tool in glycation research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume